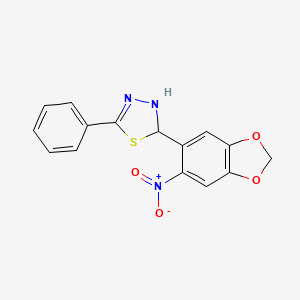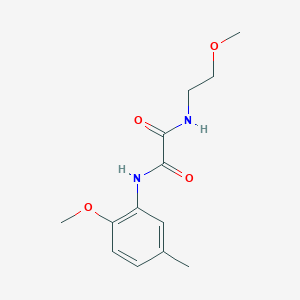![molecular formula C18H19ClN2O3S B4928558 N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. It is also believed to work as a photosensitizer by generating reactive oxygen species when activated by light, which can cause damage to cancer cells. Additionally, it is believed to work as an antimicrobial agent by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its potential as a multifunctional agent with applications in various fields. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to explore its potential as an anticancer agent in combination with other drugs or therapies. Additionally, further research could be done to explore its potential as an antimicrobial agent and its use in photodynamic therapy.
Synthesis Methods
N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide is synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzylamine with methylsulfonyl chloride to form 4-chlorobenzyl methyl sulfone. The second step involves the reaction of 4-chlorobenzyl methyl sulfone with 4-aminobenzamide to form N-(4-chlorobenzyl)-4-aminobenzamide. The final step involves the reaction of N-(4-chlorobenzyl)-4-aminobenzamide with allyl bromide to form N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide.
Scientific Research Applications
N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide has potential applications in various scientific research fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells. Additionally, it has been studied for its potential use as an antimicrobial agent due to its ability to inhibit the growth of bacteria.
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-3-12-20-18(22)15-6-10-17(11-7-15)21(25(2,23)24)13-14-4-8-16(19)9-5-14/h3-11H,1,12-13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYGEDJUZOBTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-[(4-chloro-benzyl)-methanesulfonyl-amino]-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)
![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)



![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)

![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)